molecular formula C9H14ClNO2 B2558784 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride CAS No. 1706459-21-3

4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride

Cat. No.: B2558784
CAS No.: 1706459-21-3
M. Wt: 203.67
InChI Key: AYDVNJKANZBXQL-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride: is a chemical compound with a molecular formula of C9H13NO2·HCl It is a derivative of catecholamines, which are important neurotransmitters in the brain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylbenzene-1,2-diol.

    Amination: The 5-methylbenzene-1,2-diol undergoes an amination reaction with ethylenediamine to introduce the aminoethyl group.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining an optimal temperature range to prevent side reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its role in neurotransmitter pathways.
  • Used in the study of enzyme inhibition and protein interactions.

Medicine:

  • Potential applications in the development of drugs targeting neurological disorders.
  • Studied for its effects on cellular signaling pathways.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to altered biochemical pathways. For example, it may inhibit monoamine oxidase, affecting the levels of neurotransmitters like dopamine and serotonin.

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzene-1,2-diol hydrochloride: A closely related compound with similar structural features.

    5-Methylbenzene-1,2-diol: The parent compound without the aminoethyl group.

    4-(2-Aminoethyl)phenol: A compound with a similar aminoethyl group but different aromatic substitution.

Uniqueness:

  • The presence of both the aminoethyl and methyl groups in 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride provides unique chemical properties and reactivity.
  • Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-aminoethyl)-5-methylbenzene-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6-4-8(11)9(12)5-7(6)2-3-10;/h4-5,11-12H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDVNJKANZBXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCN)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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